2,3-Dimethylphenyl isonicotinate

Description

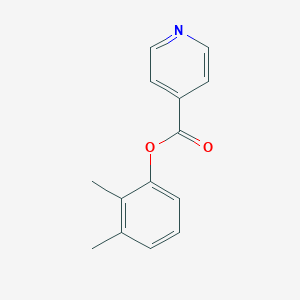

The compound 2,3-Dimethylphenyl isonicotinate is an ester derivative of isonicotinic acid (pyridine-4-carboxylic acid) and 2,3-dimethylphenol. The substitution pattern on the aromatic ring and the nature of the functional group (ester vs. acetamide) significantly influence its reactivity, bioavailability, and mechanism of action compared to analogs.

Properties

Molecular Formula |

C14H13NO2 |

|---|---|

Molecular Weight |

227.26 g/mol |

IUPAC Name |

(2,3-dimethylphenyl) pyridine-4-carboxylate |

InChI |

InChI=1S/C14H13NO2/c1-10-4-3-5-13(11(10)2)17-14(16)12-6-8-15-9-7-12/h3-9H,1-2H3 |

InChI Key |

MTNVEZQLODCNBV-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)OC(=O)C2=CC=NC=C2)C |

Canonical SMILES |

CC1=C(C(=CC=C1)OC(=O)C2=CC=NC=C2)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on chloroacetamide herbicides with variations in aromatic substituents and alkyl/alkoxy side chains. Below is a comparative analysis of key analogs:

Key Differences:

Functional Group : Unlike acetamide-based herbicides (e.g., alachlor), this compound contains an ester linkage, which may reduce its persistence in soil due to hydrolytic degradation. Esters are generally less stable than acetamides under alkaline conditions .

Aromatic Substitution : The 2,3-dimethylphenyl group in the target compound differs from the 2,6-diethylphenyl group in alachlor or pretilachlor. Ortho-substitutions (e.g., 2,6-diethyl) in acetamides enhance herbicidal activity by optimizing binding to target enzymes like acetolactate synthase (ALS) .

Bioactivity : Acetamide herbicides inhibit fatty acid elongation in weeds, while esters like this compound may act via alternative mechanisms (e.g., membrane disruption or nicotinic acetylcholine receptor modulation due to the isonicotinate moiety).

Research Findings and Limitations

- Synthetic Accessibility: The synthesis of this compound likely involves esterification of isonicotinoyl chloride with 2,3-dimethylphenol, a less complex process compared to multi-step acetamide syntheses (e.g., thenylchlor’s thiophene incorporation) .

- Ecotoxicity: Esters are often less persistent in the environment than chloroacetamides, which have raised concerns about groundwater contamination (e.g., alachlor’s classification as a B2 carcinogen) .

Critical Notes on Evidence Limitations

- The herbicidal efficacy of the target compound remains unverified in peer-reviewed studies.

- Structural analogs like thenylchlor emphasize the importance of heterocyclic groups for selectivity, a feature absent in this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.